N-benzoyl-N-phenylpiperidine-1-carboxamide
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Overview
Description
“N-benzoyl-N-phenylpiperidine-1-carboxamide” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass of the molecule is 232.278 Da .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .Scientific Research Applications
Medicinal Chemistry Applications
N-benzoyl-N-phenylpiperidine-1-carboxamide derivatives have been explored for their potential in drug development, particularly in the context of inhibiting specific enzymes or biological targets. For instance, one study developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors targeting the poly(ADP-ribose) polymerase (PARP), showing promising in vitro and in vivo efficacy in cancer models (Penning et al., 2010). Another study focused on the chemoselective N-benzoylation of aminophenols, producing compounds of biological interest (Singh et al., 2017).
Materials Science and Polymer Chemistry
In the field of materials science and polymer chemistry, the synthesis and characterization of compounds derived from this compound have been reported. For example, controlled radical polymerization of an acrylamide containing the L-phenylalanine moiety via RAFT was successfully conducted, indicating potential applications in the development of polymers with specific functionalities (Mori et al., 2005). Additionally, benzoyl phenyltelluride has been identified as a highly reactive TERP-reagent for visible-light-induced controlled radical polymerization, which could be prepared from diphenyl ditelluride and benzoyl chloride, demonstrating the versatility of benzoyl derivatives in polymer chemistry (Benedikt et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which n-benzoyl-n-phenylpiperidine-1-carboxamide is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities and can affect multiple biochemical pathways .
Result of Action
It is known that piperidine derivatives can have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-benzoyl-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)19(23)20-14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSUYXNKQMEAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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